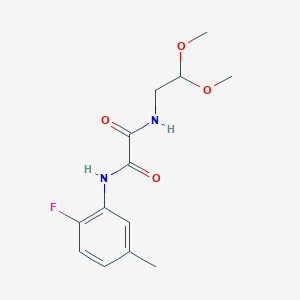

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide

CAS No.: 2415468-58-3

Cat. No.: VC5050406

Molecular Formula: C13H17FN2O4

Molecular Weight: 284.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415468-58-3 |

|---|---|

| Molecular Formula | C13H17FN2O4 |

| Molecular Weight | 284.287 |

| IUPAC Name | N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |

| Standard InChI Key | JYTBXHXPHUWEFA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC |

Introduction

Synthesis and Derivatives

The synthesis of N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide typically involves:

-

Amidation Reaction:

-

Reacting an ethanediamine derivative with a fluoro-methylbenzoyl chloride under controlled conditions.

-

-

Protection of Functional Groups:

-

The dimethoxyethyl group can be introduced using dimethoxyacetaldehyde in the presence of a base.

-

-

Purification:

-

The product is purified by recrystallization or chromatography.

-

Potential Applications

4.1 Pharmaceutical Development:

-

Compounds with similar structures are often investigated for their biological activities, such as:

-

Anti-inflammatory properties.

-

Antitumor activity.

-

Enzyme inhibition.

-

4.2 Material Science:

-

The fluorinated aromatic group may contribute to unique electronic or photophysical properties, making it a candidate for specialized materials.

Analytical Data

| Technique | Expected Observations |

|---|---|

| NMR (Proton) | Peaks corresponding to methoxy groups (~3.5 ppm) and aromatic protons (~7 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak at . |

| Infrared (IR) | Characteristic amide peaks (~1650 cm) and C-F stretch (~1100 cm). |

Limitations and Challenges

-

The compound's stability under various conditions (e.g., light, heat, moisture) needs further investigation.

-

Limited data on its toxicity or pharmacokinetics restricts its immediate application in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume